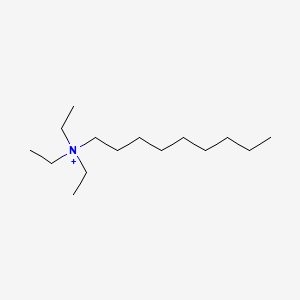![molecular formula C17H14Cl4N4O4S B1227559 3-chloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide](/img/structure/B1227559.png)
3-chloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide is an aromatic ether and a C-nitro compound.
Scientific Research Applications
Synthesis and Neuroleptic Activity
- Neuroleptic Potential: Benzamides synthesized from N,N-disubstituted ethylenediamines, including similar compounds, have shown potential as neuroleptics. These compounds were found to have inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating a relationship between structure and neuroleptic activity (Iwanami et al., 1981).
Characterization of Crystalline Forms
- Crystalline Form Analysis: Different crystalline forms of related benzamides have been prepared and characterized, contributing to a deeper understanding of their physical properties through X-ray powder diffractometry, thermal analysis, and spectroscopy (Yanagi et al., 2000).
Metabolism and Transformation in Biological Systems
- Drug Transformation Studies: Investigations into the transformation of similar compounds in the body have been conducted, revealing various transformation products and metabolic pathways, enhancing our understanding of how these compounds are processed biologically (Arita et al., 1970).
Potential Insecticide Properties
- Insecticide Efficacy: Substituted benzamides, closely related to the compound , have shown promising activity against mosquitoes, suggesting potential applications in pest control (Schaefer et al., 1978).
Gastrokinetic Agent Development
- Gastrokinetic Activity Research: Benzamides similar to the compound have been synthesized and evaluated for gastrokinetic activity, showing potent effects on gastric emptying in rats, which could have implications in the development of gastrokinetic agents (Kato et al., 1992).
Serotonin 4 Receptor Agonist Development
- Development of Serotonin Agonists: The synthesis of benzamide derivatives has been explored for their serotonin 4 receptor agonist activity, which is crucial in developing treatments for gastrointestinal motility disorders (Sonda et al., 2003).
Radioligand Preparation
- Radioligand Synthesis for Biochemical Studies: The preparation of radiolabeled benzamides, closely related to the compound , for use in radioimmunoassay of sulpiride-related compounds, highlights its significance in biochemical research and drug development (Cardoso & Pradelles, 1982).
Anticancer Activity Evaluation
- Anticancer Potential: Research on N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides, structurally similar to the compound of interest, revealed moderate to good anticancer activity against various human cancer cell lines (Mohan et al., 2021).
properties
Product Name |
3-chloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide |
|---|---|
Molecular Formula |
C17H14Cl4N4O4S |
Molecular Weight |
512.2 g/mol |
IUPAC Name |
3-chloro-N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H14Cl4N4O4S/c1-29-11-5-6-12(13(8-11)25(27)28)22-16(30)24-15(17(19,20)21)23-14(26)9-3-2-4-10(18)7-9/h2-8,15H,1H3,(H,23,26)(H2,22,24,30) |
InChI Key |
ZZNOGSGZWQWJEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[[(2-Methoxycarbonyl-3-thiophenyl)amino]-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1227478.png)
![2-Methyl-1-cyclopropanecarboxylic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester](/img/structure/B1227480.png)
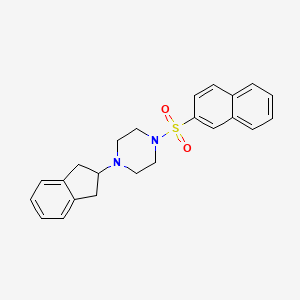
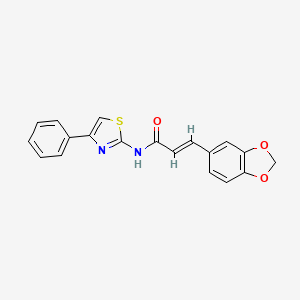
![2-[[[3-Methyl-4-[[2-(3-nitrophenoxy)-1-oxoethyl]amino]phenyl]-oxomethyl]amino]benzoic acid](/img/structure/B1227485.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-[4-(1-tetrazolyl)phenyl]acetamide](/img/structure/B1227487.png)
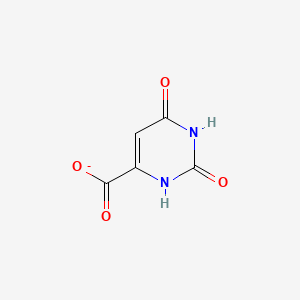
![4-[7-(4-Methylphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]morpholine](/img/structure/B1227489.png)
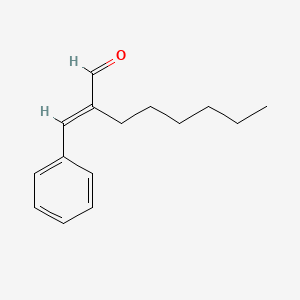
![5-[(2S,3S,4R)-3,4-bis(azaniumyl)thiolan-2-yl]pentanoate](/img/structure/B1227491.png)
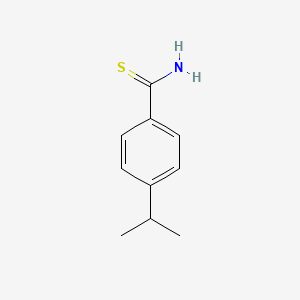
![3-methyl-2-benzo[g]benzofurancarboxylic acid [2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] ester](/img/structure/B1227496.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1227497.png)
